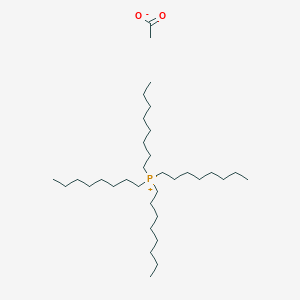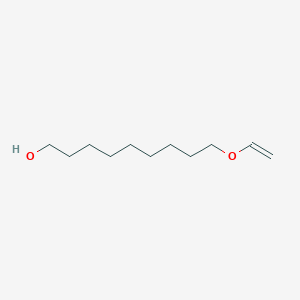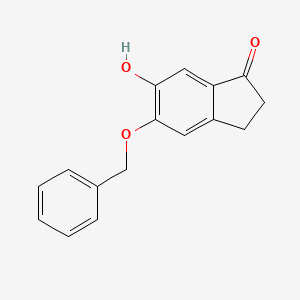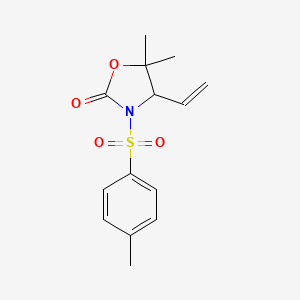![molecular formula C6H10N4O3S2 B14261024 N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine CAS No. 253197-61-4](/img/structure/B14261024.png)
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine is a complex organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine typically involves the reaction of L-cysteine with a carbamothioylhydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, ensuring the consistent quality of the product. Purification steps, such as crystallization or chromatography, are employed to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide-linked dimers, while substitution reactions can yield various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal complexes and their properties.
Biology: The compound is investigated for its potential as an antioxidant and its role in redox biology.
Medicine: Research explores its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It may also modulate redox-sensitive signaling pathways, influencing cellular processes such as apoptosis and inflammation. Additionally, its ability to chelate metal ions can inhibit the activity of metalloenzymes involved in disease progression.
Comparación Con Compuestos Similares
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine is unique compared to other similar compounds due to its specific chemical structure and functional groups. Similar compounds include:
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Thiosemicarbazones: A class of compounds with diverse biological activities, including antiviral and anticancer properties.
L-Cysteine: An amino acid with antioxidant properties and a precursor to glutathione.
The uniqueness of this compound lies in its combined features of thiosemicarbazone and L-cysteine, offering a distinct set of chemical and biological properties.
Propiedades
Número CAS |
253197-61-4 |
|---|---|
Fórmula molecular |
C6H10N4O3S2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
(2R)-2-[[2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H10N4O3S2/c7-6(15)10-8-1-4(11)9-3(2-14)5(12)13/h1,3,14H,2H2,(H,9,11)(H,12,13)(H3,7,10,15)/t3-/m0/s1 |
Clave InChI |
ADUNXDIFVYGELB-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NC(=O)C=NNC(=S)N)S |
SMILES canónico |
C(C(C(=O)O)NC(=O)C=NNC(=S)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)


![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)







![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
